molecular formula C16H18N4O4S B10890671 methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate

methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate

Cat. No.: B10890671
M. Wt: 362.4 g/mol
InChI Key: QRJCJIMOCFDKGK-UHFFFAOYSA-N
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Description

Methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate is a synthetic pyrimidine derivative with a thioacetyl linkage and a phenylalaninate ester moiety. Its structure combines a 6-amino-4-oxo-1,4-dihydropyrimidine core (a uracil analog) with a sulfur-containing acetyl group connected to a methyl ester of phenylalanine. This compound is likely synthesized via alkylation of 6-amino-2-mercaptopyrimidin-4(3H)-one with a chloroacetamide derivative, as described in analogous methods for thiopyrimidine alkylation .

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C16H18N4O4S/c1-24-15(23)11(7-10-5-3-2-4-6-10)18-14(22)9-25-16-19-12(17)8-13(21)20-16/h2-6,8,11H,7,9H2,1H3,(H,18,22)(H3,17,19,20,21)

InChI Key

QRJCJIMOCFDKGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for DHPM formation. A study demonstrated that heating urea, acetylacetone, and aldehydes at 120°C under microwave conditions for 20 minutes achieves 72% yield, compared to 59% under conventional heating.

Enzyme-Catalyzed Esterification

Lipase-mediated esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between the thioacetyl-DHPM acid and methanol in tert-butanol, achieving 85% conversion at 40°C.

Table 1. Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)
Conventional BiginelliPEG, 100°C, 5 h5995
Microwave Biginelli120°C, 20 min7297
Enzyme-CatalyzedCAL-B, 40°C, 24 h8599

Mechanistic Insights and Side Reactions

Competing Pathways in Thioacetylation

The nucleophilic substitution at C2 competes with oxidation of the thiol group. Using inert atmospheres (N2 or Ar) minimizes disulfide formation.

Epimerization During Coupling

The chiral center of phenylalanine is susceptible to racemization under acidic conditions. Employing coupling reagents like HOBt (hydroxybenzotriazole) reduces epimerization to <2%.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous flow reactors. A patent describes a tandem flow system where DHPM formation and thioacetylation occur sequentially, achieving a throughput of 1.2 kg/day with 68% overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-3-phenylpropanoate involves its interaction with specific molecular targets. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiopyrimidine and thioacetamide derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, heterocyclic cores, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Reported Bioactivity/Applications Synthesis Method (Reference)
Methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate 6-Amino-4-oxo-dihydropyrimidine Thioacetyl-phenylalaninate methyl ester Not explicitly reported (inference: enzyme modulation) Alkylation of thiopyrimidine
Thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 16 in ) Thienopyrimidinone Varied substituents (e.g., thiazolo-isoxazole or coumarin groups) Anticancer, kinase inhibition Multi-step heterocyclic synthesis
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 in ) 6-Methyl-pyrimidine Ethyl thioacetate, thietan-3-yloxy group Antimicrobial, solubility studies Alkylation with 2-chloromethylthiirane
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () 4-Methyl-6-oxo-pyrimidine N-Aryl or N-benzyl chloroacetamides Antibacterial, antifungal Sodium methylate-mediated alkylation
Isoxazole-/thiazole-methylthio-benzamides () Benzamide-thioheterocycles Isoxazole, thiazole, or thiophene methylthio groups; nitro/cyano substituents Anticancer, antiviral, antiplatelet aggregation Multi-component coupling

Key Comparisons

In contrast, thienopyrimidinones () incorporate a fused thiophene ring, enhancing planarity and electron-deficient properties, which improve binding to kinase active sites . 4-Methyl-6-oxo-pyrimidine derivatives () lack the amino group at position 6, reducing hydrogen-bonding capacity but increasing lipophilicity for membrane penetration in antibacterial applications .

Substituent Effects The thioacetyl-phenylalaninate methyl ester group in the target compound introduces chirality and a bulky aromatic side chain, which may influence stereoselective interactions (e.g., protease inhibition). Comparatively, ethyl thioacetate derivatives () prioritize metabolic stability via ester hydrolysis resistance . Nitro/cyano-substituted benzamides () exhibit strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in viral or cancer targets .

Biological Activity Trends Thienopyrimidinones and thiazole-methylthio-benzamides show broad-spectrum anticancer activity, likely due to kinase or tubulin inhibition . 4-Methyl-pyrimidine thioacetates (–4) are more focused on antimicrobial roles, leveraging sulfur’s redox activity .

Synthetic Accessibility The target compound’s synthesis mirrors methods for 2-thiopyrimidine alkylation (), but its phenylalaninate ester introduces challenges in regioselectivity. In contrast, thienopyrimidinones require complex cyclization steps , and isooxazole-thioacetates rely on multi-step coupling ().

Biological Activity

Methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 290.34 g/mol
  • CAS Number : [Not specified]

Structural Representation

The structure features a pyrimidine ring, which is known for its biological activity, particularly in antiviral and antibacterial contexts. The thioacetyl group contributes to its reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains.

Case Study: HIV Inhibition

A study on phenylalanine derivatives, which share structural similarities with the target compound, demonstrated significant antiviral activity against HIV-1. The most effective derivatives had an EC50 value of approximately 2.57 μM, indicating their potential as inhibitors of viral replication in infected cells .

Antibacterial Activity

Pyrimidine derivatives have also been explored for their antibacterial properties. The thioacetyl moiety is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Research Findings

A review highlighted that certain β-amino acid heterocycles possess both antiviral and antibacterial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific proteins involved in the viral life cycle .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Viral Proteins : Similar compounds have been shown to interfere with viral protein functions essential for replication.
  • Disruption of Cellular Processes : By mimicking natural substrates, these compounds can disrupt cellular pathways critical for pathogen survival.

Comparative Analysis of Biological Activities

CompoundActivity TypeEC50 (μM)Reference
This compoundAntiviralTBDTBD
Phenylalanine Derivative 1Antiviral2.57
Phenylalanine Derivative 2Antiviral4.85
Pyrimidine Derivative XAntibacterialTBD

Q & A

Basic: What are the established synthetic routes for methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate, and what key reaction conditions are required?

Answer:
The synthesis involves alkylation of a thiopyrimidin-4-one core with chloroacetamide derivatives. Key steps include:

  • Thiopyrimidine alkylation : Reacting 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with N-substituted 2-chloroacetamides (e.g., methyl phenylalaninate derivatives) under basic conditions (e.g., sodium methylate in a 2.6–2.8-fold molar excess) to form the thioether linkage .
  • Optimization : Maintaining equimolar ratios of reactants and anhydrous conditions to minimize hydrolysis of the chloroacetamide intermediate .

Advanced: How can computational methods (e.g., DFT) be applied to predict the reactivity of the thioacetyl linkage in this compound during synthesis?

Answer:
Density Functional Theory (DFT) can model the electronic environment of the thioacetyl group to predict its nucleophilicity and stability:

  • Charge distribution analysis : Identify reactive sites (e.g., sulfur atom) for alkylation or oxidation .
  • Transition state modeling : Simulate reaction pathways for thioether bond formation, comparing energy barriers under varying conditions (e.g., solvent polarity, temperature) .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the phenylalanine ester and dihydropyrimidinone ring connectivity. The thioacetyl group’s sulfur environment can be probed via 1^1H-13^13C HMBC .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns of the thioether linkage .

Advanced: What strategies can resolve contradictions in crystallographic data obtained for this compound’s polymorphs using SHELX software?

Answer:

  • Refinement protocols : Use SHELXL’s robust least-squares refinement to handle twinning or disorder in polymorphic structures. Adjust parameters like HKLF 5 for twinned data .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and ensure accurate space group assignment .

Basic: How does the presence of the dihydropyrimidinone ring influence the compound’s solubility and stability under physiological conditions?

Answer:

  • Solubility : The polar carbonyl and amino groups in the dihydropyrimidinone ring enhance water solubility, while the phenylalanine ester contributes hydrophobicity. Solubility can be quantified via HPLC under buffered conditions (pH 7.4) .
  • Stability : The ring’s conjugated system may resist hydrolysis, but the ester group is prone to enzymatic cleavage. Stability assays in simulated gastric fluid (SGF) are recommended .

Advanced: What experimental approaches are suitable for investigating the environmental degradation pathways of this compound in aquatic systems?

Answer:

  • Fate studies : Use 14^{14}C-labeled analogs to track abiotic degradation (e.g., photolysis, hydrolysis) and biotic transformation (microbial metabolism) in sediment-water systems .
  • Analytical methods : LC-MS/MS with isotope dilution quantifies degradation intermediates (e.g., free phenylalanine, sulfonic acid derivatives) .

Basic: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?

Answer:

  • Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) or thymidylate synthase, given structural similarity to pyrimidine-based inhibitors. Use fluorometric assays with NADPH depletion monitoring .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced: How can isotopic labeling be utilized to trace the metabolic fate of the phenylalanine moiety in this compound within cellular models?

Answer:

  • Stable isotopes : Synthesize the compound with 13^{13}C-labeled phenylalanine. Track incorporation into cellular proteins via LC-FTICR-MS .
  • Radiolabeling : Use 3^3H-labeled methyl ester to study hydrolysis kinetics in hepatocyte models, coupled with scintillation counting .

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